molecular formula C19H17N3OS B2842359 N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-70-3

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2842359
CAS No.: 396719-70-3
M. Wt: 335.43
InChI Key: NXQHADYOHMZQGD-UHFFFAOYSA-N
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Description

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic small molecule based on the privileged thienopyrazole scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. This benzamide derivative is offered as a high-purity chemical tool for non-human research applications. The core thieno[3,4-c]pyrazole structure is a key pharmacophore in pharmaceutical research, known for its diverse biological potential. Compounds featuring this scaffold are frequently investigated for their anti-inflammatory and analgesic properties . The benzamide functional group is a privileged building block that can improve hydrogen bonding with enzyme active sites, potentially enhancing a compound's potency and selectivity . Researchers are exploring such molecules as promising candidates for developing novel therapeutics with an enhanced safety profile. Furthermore, the pyrazole moiety is a well-established heterocycle in the design of anticancer agents . It acts as a bioisostere for purine bases, allowing synthesized compounds to target ATP-binding sites in various kinases, such as CDK2 and COX-2 , which are critical targets in oncology and inflammation research . The structural features of this compound make it a valuable intermediate for researchers working in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-13-7-5-6-10-17(13)22-18(15-11-24-12-16(15)21-22)20-19(23)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQHADYOHMZQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions to form the thienopyrazole ring.

    Substitution Reactions:

    Amidation: The final step involves the coupling of the thienopyrazole intermediate with benzoyl chloride to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the benzamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thienopyrazole ring.

    Reduction: Conversion of the benzamide to a primary amine.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biology as a probe for studying enzyme interactions and as a scaffold for the development of bioactive molecules. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for the treatment of diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic core is of interest for the design of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrazole core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Research Implications and Limitations

  • Synthesis: The target compound’s synthesis likely parallels methods in , but substitution of the imidazole precursor with a thienopyrazole intermediate would be required.
  • Bioactivity: While data are unavailable, structural comparisons suggest the thienopyrazole-benzamide hybrid could outperform imidazole analogs in target binding due to its fused heterocycle.
  • Limitations : Absence of direct experimental data (e.g., solubility, IC₅₀) for the target compound necessitates cautious extrapolation from analogs.

Biological Activity

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 320.43 g/mol

The compound features a thieno[3,4-c]pyrazole core structure that is known for various pharmacological properties.

The mechanisms by which thieno[3,4-c]pyrazole derivatives exert their biological effects include:

  • Enzyme Inhibition : Many derivatives inhibit specific enzymes such as phosphodiesterases and kinases, which play critical roles in cellular signaling pathways.
  • Receptor Modulation : These compounds can bind to various receptors, modulating their activity and influencing downstream signaling cascades.

Anti-inflammatory Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Anticancer Properties

Several studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For example:

  • A derivative was found to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, showcasing its potential as an anticancer agent .
  • Another study reported that compounds from this class inhibited the proliferation of various cancer cell lines (e.g., H460 and A549) at micromolar concentrations .

Antioxidant Activity

Thieno[3,4-c]pyrazole compounds have been evaluated for their antioxidant capabilities. In one study involving Nile fishes exposed to toxic substances, these compounds demonstrated protective effects against oxidative stress by reducing erythrocyte malformations .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInhibition of Aurora-A kinase (IC50 = 0.067 µM)
AntioxidantReduced erythrocyte malformations in fish models

Q & A

Q. Critical Parameters for Optimization :

ParameterOptimal ConditionImpact on Yield/Purity
Temperature60–80°CHigher yields but risk of side reactions
SolventDry THF or DMFPrevents hydrolysis of intermediates
CatalystPyridine or DMAPAccelerates amide bond formation
Reaction Time12–24 hoursEnsures complete conversion

Basic: Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the o-tolyl methyl group (~δ 2.3 ppm), thieno-pyrazole protons (δ 6.5–7.5 ppm), and benzamide carbonyl (δ ~165 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolves overlapping signals and confirms connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈N₃OS⁺) .
  • HPLC-PDA : Monitors purity (>95%) using a C18 column (acetonitrile/water gradient) .

Data Contradiction Analysis :
Discrepancies in NMR shifts may arise from tautomerism in the pyrazole ring. Confirm via variable-temperature NMR or X-ray crystallography .

Advanced: How can researchers resolve conflicting bioactivity data across different assay systems (e.g., enzyme vs. cell-based assays)?

Methodological Answer:
Conflicting results often stem from differences in assay conditions or target accessibility. Strategies include:

  • Dose-Response Profiling : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
  • Membrane Permeability Assays : Use Caco-2 cells or PAMPA to assess if poor cellular uptake explains low activity in cell-based assays .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to the intended enzyme/receptor .

Example Case :
If the compound shows IC₅₀ = 50 nM in enzyme assays but no activity in cells, modify the benzamide moiety to enhance solubility (e.g., introduce polar groups like morpholine sulfonyl) .

Advanced: What computational and experimental strategies improve target selectivity when designing derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in homologous targets (e.g., kinases vs. phosphatases). Focus on residues unique to the target (e.g., hydrophobic pockets for o-tolyl interactions) .

  • SAR Studies : Systematically replace substituents:

    ModificationEffect on Selectivity
    Bromine at benzamide para positionIncreases affinity for halogen-binding pockets
    Sulfonyl groupsEnhances polar interactions with charged residues
    Methyl vs. methoxy on o-tolylAlters steric bulk and π-π stacking
  • In Vivo Pharmacokinetics : Monitor metabolite formation (e.g., hepatic CYP450 stability) to avoid off-target activation .

Basic: What are the key functional groups responsible for this compound’s reactivity in biological systems?

Methodological Answer:

  • Thieno[3,4-c]pyrazole Core : Participates in π-π stacking with aromatic residues in enzyme active sites .
  • Benzamide Moiety : Acts as a hydrogen-bond acceptor via the carbonyl group, critical for binding to serine proteases .
  • o-Tolyl Group : Provides hydrophobic interactions in binding pockets, enhancing binding affinity .

Reactivity in Redox Environments :
The sulfur atom in the thiophene ring may undergo oxidation (e.g., to sulfoxide), altering bioactivity. Monitor via LC-MS in oxidative buffers .

Advanced: How can researchers validate the proposed mechanism of action using orthogonal assays?

Methodological Answer:

  • Genetic Knockdown : Use siRNA/shRNA to silence the target gene and confirm loss of compound efficacy .
  • Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability shifts upon compound binding .
  • Radiolabeled Tracers : Synthesize a ¹⁴C-labeled analog to track target engagement in vivo .

Q. Example Workflow :

In Silico Prediction : Identify putative targets via PharmMapper.

Biochemical Validation : Test inhibition in recombinant protein assays.

Cellular Confirmation : Correlate activity with target expression levels across cell lines .

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